Nicotine imine
CAS No.: 74710-78-4
Cat. No.: VC1571634
Molecular Formula: C10H13N2+
Molecular Weight: 161.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74710-78-4 |
|---|---|
| Molecular Formula | C10H13N2+ |
| Molecular Weight | 161.22 g/mol |
| IUPAC Name | 3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine |
| Standard InChI | InChI=1S/C10H13N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3/q+1 |
| Standard InChI Key | GTQXYYYOJZZJHL-UHFFFAOYSA-N |
| SMILES | C[N+]1=CCCC1C2=CN=CC=C2 |
| Canonical SMILES | C[N+]1=CCCC1C2=CN=CC=C2 |
Introduction
Chemical Structure and Properties
Nicotine imine possesses a molecular formula of C₁₀H₁₃N₂ and an average molecular mass of 161.224 g/mol . The structure consists of a pyridine ring connected to a dihydropyrrolium ring, featuring a positively charged nitrogen atom within the five-membered ring system. This cationic nature contributes to its physiochemical properties and biological activity .
The compound is characterized by the following structural identifiers:
Nicotine imine exhibits relatively neutral properties and low solubility in water, distinguishing it from other members of the alkaloid family. Its structural characteristics, particularly the iminium functionality, contribute to its ability to participate in electron transfer reactions, which may play a role in its biological effects .
Predicted Collision Cross Section Data
The following table presents predicted collision cross-section data for nicotine imine in various adduct forms, which is valuable for analytical identification using ion mobility spectrometry:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 162.11516 | 132.4 |
| [M+Na]+ | 184.09710 | 148.3 |
| [M+NH4]+ | 179.14170 | 142.9 |
| [M+K]+ | 200.07104 | 143.2 |
| [M-H]- | 160.10060 | 137.6 |
| [M+Na-2H]- | 182.08255 | 142.4 |
| [M]+ | 161.10733 | 136.5 |
| [M]- | 161.10843 | 136.5 |
These values provide important parameters for the identification and characterization of nicotine imine using advanced analytical techniques .
Biosynthesis and Metabolism
Nicotine imine plays a significant role in the metabolic pathways associated with nicotine processing in the human body. The biosynthesis of nicotine imine primarily occurs through enzymatic reactions involving nicotine as the parent compound .
The main pathway for nicotine imine formation involves the action of cytochrome P450 enzymes, specifically cytochrome P450 2A6 and cytochrome P450 2B6. These enzymes catalyze the oxidation of nicotine, leading to the formation of the iminium metabolite. Once formed, nicotine imine can undergo further transformation into cotinine through the action of aldehyde oxidase. This highlights nicotine imine's important role as an intermediate in the metabolic conversion of nicotine to cotinine, one of the primary metabolites of nicotine .
An alternative metabolic route involves the hydrolysis of nicotine imine to form an open-chain ketoamine. This ketoamine can subsequently undergo nitrosation to form a toxic nitrosamine. This pathway is particularly significant from a toxicological perspective, as nitrosamines are known carcinogens that can act as DNA alkylators, potentially contributing to the carcinogenic effects associated with tobacco use .
The metabolism of nicotine to nicotine imine and subsequently to other metabolites represents a complex biochemical process that influences both the pharmacological effects and potential toxicity of nicotine. Understanding these metabolic pathways provides valuable insights into the broader implications of nicotine consumption on human health .
Biological Activity and Pharmacological Effects
The biological activity of nicotine imine is closely linked to its role in nicotine metabolism and its potential contribution to the physiological effects associated with nicotine consumption. As an intermediate metabolite, nicotine imine may influence the stimulatory effects of nicotine on the central nervous system by modulating the availability and activity of nicotine and its other metabolites .
Research suggests that nicotine imine and other iminium metabolites may operate via electron transfer mechanisms with redox cycling, potentially producing radical entities. This process could contribute to oxidative stress, which has been implicated in nicotine toxicity affecting various organs, including the lungs, cardiovascular system, central nervous system, liver, kidneys, testes, ovaries, pancreas, and esophagus .
The conjugated iminium functionality of nicotine imine is noteworthy as it represents one of the less well-known electron transfer types. Reduction potentials of these iminium metabolites are reportedly in a range amenable to electron transfer in vivo, lending credence to the theoretical framework of their involvement in oxidative stress mechanisms .
Additionally, the mechanism of addiction to nicotine may involve interactions of iminium metabolites like nicotine imine with normal electron transport chains or electrical phenomena in the brain. This process might occur with or without the participation of reactive oxygen species. Evidence indicates that free radicals are widely involved in cell signaling related to redox processes, including ion transport, neuromodulation, and transcription, which could play a role in the addictive properties of nicotine .
Detection Methods and Biological Samples
Recent research has employed innovative approaches for the detection of nicotine imine in biological samples. One such method involves Vertical Tube Gel Electrophoresis (VTGE)-assisted purification followed by identification using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). This technique has been successfully applied to detect nicotine imine in nail samples from oral squamous cell carcinoma (OSCC) patients, providing evidence for the presence of this metabolite in cancer-associated biological specimens .
The detection of nicotine imine in nail samples is particularly noteworthy as it suggests that this metabolite can be incorporated into growing nail tissue, potentially serving as a biomarker for long-term nicotine exposure. This finding opens up new possibilities for assessing cumulative exposure to nicotine and its metabolites over extended periods, which could be valuable in epidemiological studies and clinical assessments related to tobacco use .
Despite these advances, the detection of nicotine metabolized products in nails and other biological fluids remains limited due to challenges in appropriate purification and detection approaches. Further refinement of analytical methodologies for the reliable detection and quantification of nicotine imine in various biological matrices would enhance our understanding of its distribution and persistence in the human body .
Role in Nicotine Toxicity and Addiction
Nicotine imine has been implicated in the mechanisms underlying nicotine toxicity and potentially its addictive properties. The involvement of this metabolite in oxidative stress processes appears to be a key aspect of its toxicological significance .
Research suggests that iminium metabolites, including nicotine imine, might operate via electron transfer mechanisms with redox cycling to produce radical entities. These processes can lead to oxidative stress, reactive oxygen species generation, lipid peroxidation, and DNA damage, all of which have been associated with nicotine toxicity. The beneficial effects of antioxidants in mitigating these effects further support the oxidative stress hypothesis .
The toxicity associated with nicotine imine may also involve its alternative metabolic pathway, where hydrolysis leads to the formation of an open-chain ketoamine that can undergo nitrosation to form toxic nitrosamines. These nitrosamines can act as DNA alkylators, potentially contributing to the carcinogenic effects associated with tobacco use .
Regarding addiction, the interaction of iminium metabolites like nicotine imine with normal electron transport chains or electrical phenomena in the brain has been proposed as a potential mechanism. These interactions might influence the dopaminergic pathways known to be involved in the reinforcing effects of nicotine. Low levels of radicals appear to participate in cell signaling related to redox processes, including ion transport, neuromodulation, and transcription, which could contribute to the addictive properties of nicotine .
Understanding the role of nicotine imine in toxicity and addiction mechanisms could inform strategies for mitigating the adverse effects of tobacco use, such as the use of antioxidants or interventions targeting specific metabolic pathways involving this compound .
Molecular Interactions with Methyltransferases
Recent research has investigated the potential interactions between nicotine imine and various methyltransferases, including DNA methyltransferase 1 (DNMT1) and nicotinamide N-methyltransferase (NNMT). These interactions could have significant implications for epigenetic regulation and metabolic processes .
Molecular docking studies have revealed specific binding affinities between nicotine imine and DNMT1, with a reported docking energy of -6.2 Kcal/Mol. Importantly, nicotine imine binding occurs within the CXCC regulatory domain of DNMT1, with molecular interactions involving key amino acid residues, including ARG690, PRO374, GLU566, PRO692, VAL658, and ALA695 .
These interactions are noteworthy as they suggest that nicotine imine might influence DNA methylation processes, which play crucial roles in gene expression regulation and cellular function. Alterations in DNA methylation patterns have been implicated in various pathological conditions, including cancer, making the potential effects of nicotine imine on DNMT1 activity particularly relevant in the context of tobacco-related carcinogenesis .
Molecular dynamics simulation analyses have further supported the stability of nicotine imine-DNMT1 interactions, with root mean square deviation (RMSD) plots showing variations within the acceptable range of 1-3 Angstrom. These simulations have also confirmed the involvement of similar amino acid residues as those identified in molecular docking studies, including ARG-690 and PRO574 .
Interestingly, the binding characteristics of nicotine imine to DNMT1 show similarities to those of known DNMT1 inhibitors, such as 5'-Aza-2'-deoxycytidine, suggesting potential functional implications for these interactions. Further research is needed to elucidate the functional consequences of nicotine imine binding to methyltransferases and its potential impact on epigenetic regulation in the context of nicotine exposure .
Comparison with Related Compounds
Nicotine imine shares structural and functional similarities with several other compounds involved in nicotine metabolism, yet it possesses unique features that distinguish it within this group. Understanding these similarities and differences provides context for the specific role of nicotine imine in biological systems.
Comparative Analysis of Nicotine-Related Compounds
| Compound | Structure Similarity | Unique Features |
|---|---|---|
| Nicotine | Parent compound | Highly addictive; acts directly on nicotinic receptors |
| Cotinine | Direct metabolite | Less potent than nicotine; longer half-life |
| Nornicotine | Demethylated derivative | Less toxic; also involved in metabolic pathways |
| Myosmine | Structural analog | Less studied; potential role in tobacco-related effects |
| Nicotine N-oxide | Oxidized form | More polar; different pharmacokinetic properties |
Nicotine imine stands out due to its specific role as an intermediate metabolite within the broader context of nicotine metabolism. Its iminium functionality contributes to its distinctive chemical properties and potential for participating in electron transfer reactions, which may influence both its pharmacological effects and potential toxicological outcomes associated with tobacco use.
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